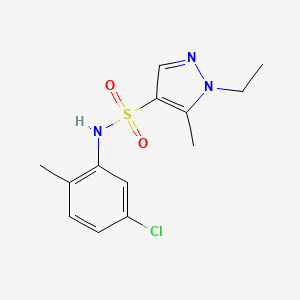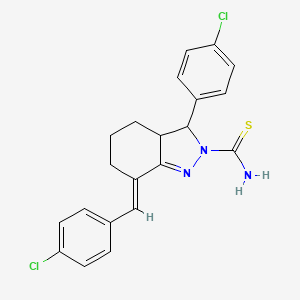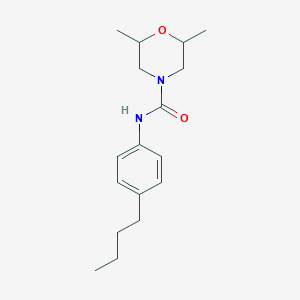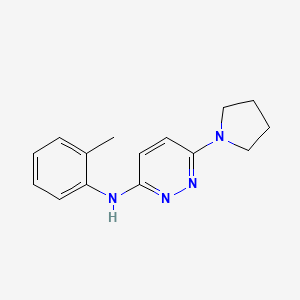![molecular formula C25H24N4O2 B5399921 (2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide](/img/structure/B5399921.png)
(2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the hexa-2,4-dienoyl group: This step involves the reaction of the benzimidazole derivative with hexa-2,4-dienoic acid or its activated ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Final coupling: The final step involves the coupling of the intermediate with 4-aminophenylhexa-2,4-dienoic acid under similar conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the conjugated double bonds, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The benzimidazole moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated analogs of the original compound.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules, particularly those with biological activity.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. It may also have applications as an antimicrobial agent.
Industry
In materials science, the compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which (2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide exerts its effects is primarily through interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,4E)-N-[4-[6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide
- (2Z,4E)-N-[4-[6-[[(2Z,4E)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide
Uniqueness
The unique combination of conjugated double bonds and the benzimidazole moiety in (2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide distinguishes it from similar compounds. This structure imparts specific electronic and steric properties that can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-3-5-7-9-23(30)26-19-13-11-18(12-14-19)25-28-21-16-15-20(17-22(21)29-25)27-24(31)10-8-6-4-2/h3-17H,1-2H3,(H,26,30)(H,27,31)(H,28,29)/b5-3-,6-4-,9-7-,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWQWXHNRAEOX-QDMHFGGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C=CC=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C/C(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)/C=C/C=C\C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)


![N-[2-(1H-imidazol-1-yl)benzyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5399859.png)
![3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B5399869.png)
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]chromen-4-one](/img/structure/B5399874.png)

![2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5399898.png)
![methyl 5-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5399902.png)
![N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5399906.png)
![(1-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5399936.png)
![(6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(propan-2-YL)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5399937.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5399941.png)
